molecular formula C10H15ClFNO B1450749 1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride CAS No. 2206311-74-0

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride

Cat. No.: B1450749
CAS No.: 2206311-74-0
M. Wt: 219.68 g/mol
InChI Key: UZCNDWNNNUOUID-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethoxy group and a fluorine atom attached to the phenyl ring, along with an ethylamine side chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethoxy-3-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets in biological systems. This may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxy-3-fluorophenyl)ethanone: This compound shares a similar structure but lacks the ethylamine side chain.

    1-(2-Ethoxy-3-fluorophenyl)ethanol: Similar in structure but contains a hydroxyl group instead of an amine group.

    2-Ethoxy-3-fluorobenzaldehyde: The starting material for the synthesis of 1-(2-Ethoxy-3-fluoro-phenyl)-ethylamine hydrochloride.

Uniqueness

This compound is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring, along with an ethylamine side chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-ethoxy-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNDWNNNUOUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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